molecular formula C13H19ClN2O2 B595385 benzyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride CAS No. 183207-72-9

benzyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride

Cat. No.: B595385
CAS No.: 183207-72-9
M. Wt: 270.757
InChI Key: RAIJBIOKQJMHNV-UTONKHPSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride involves several steps:

Industrial Production Methods

Industrial production methods focus on optimizing yield and cost-effectiveness. One method involves the reaction of D-mandelic acid with racemic 3-piperidine amide, followed by a series of reactions including pivaloyl chloride treatment and sodium hypochlorite solution .

Chemical Reactions Analysis

Types of Reactions

benzyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride involves its interaction with specific molecular targets. It acts as a chiral amine, participating in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and receptors, influencing their activity .

Properties

CAS No.

183207-72-9

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.757

IUPAC Name

benzyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2,(H,15,16);1H/t12-;/m1./s1

InChI Key

RAIJBIOKQJMHNV-UTONKHPSSA-N

SMILES

C1CC(CNC1)NC(=O)OCC2=CC=CC=C2.Cl

Synonyms

R-3-CBZ-AMINOPIPERIDINE-HCl

Origin of Product

United States

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